molecular formula C15H23BO2 B12839616 2-(3-Isobutylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane

2-(3-Isobutylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No.: B12839616
M. Wt: 246.15 g/mol
InChI Key: VJDGEMCHMZHVHR-UHFFFAOYSA-N
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Description

2-(3-Isobutylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is an organic compound that belongs to the class of boron-containing heterocycles. This compound is characterized by the presence of a boron atom within a dioxaborinane ring, which is fused to a phenyl ring substituted with an isobutyl group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Isobutylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 3-isobutylphenylboronic acid with a suitable diol under dehydrating conditions. One common method includes the use of 2,2-dimethyl-1,3-propanediol in the presence of a dehydrating agent such as toluene sulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the dioxaborinane ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow chemistry techniques. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of micro-reactor technology in continuous flow systems also enhances the safety and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Isobutylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: Reduction reactions can convert the boron-containing ring into different boron derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for substitution reactions.

Major Products

The major products formed from these reactions include boronic acids, borate esters, and various substituted phenyl derivatives .

Scientific Research Applications

2-(3-Isobutylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound is studied for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Research is ongoing to explore its role in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Industry: It is used in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-(3-Isobutylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane involves its interaction with molecular targets through the boron atom. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. In biological systems, the compound can target specific cellular components, leading to its potential use in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Isobutylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to its boron-containing dioxaborinane ring, which imparts distinct chemical reactivity and stability. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H23BO2

Molecular Weight

246.15 g/mol

IUPAC Name

5,5-dimethyl-2-[3-(2-methylpropyl)phenyl]-1,3,2-dioxaborinane

InChI

InChI=1S/C15H23BO2/c1-12(2)8-13-6-5-7-14(9-13)16-17-10-15(3,4)11-18-16/h5-7,9,12H,8,10-11H2,1-4H3

InChI Key

VJDGEMCHMZHVHR-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC(=CC=C2)CC(C)C

Origin of Product

United States

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